molecular formula C17H16BrNO4 B2943472 2-((3-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate CAS No. 1241981-41-8

2-((3-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate

Cat. No.: B2943472
CAS No.: 1241981-41-8
M. Wt: 378.222
InChI Key: OUUPGZBHTRIJLW-UHFFFAOYSA-N
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Description

2-((3-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate is a synthetic organic compound featuring a benzamide-ester hybrid structure. The molecule comprises a 3-methoxybenzoate ester linked via a 2-oxoethyl spacer to a 3-bromobenzylamino group. The compound’s synthesis likely involves coupling reactions between activated 3-methoxybenzoic acid derivatives and 3-bromobenzylamine intermediates, followed by purification via column chromatography .

Properties

IUPAC Name

[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c1-22-15-7-3-5-13(9-15)17(21)23-11-16(20)19-10-12-4-2-6-14(18)8-12/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUPGZBHTRIJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OCC(=O)NCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate typically involves the reaction of 3-bromobenzylamine with 3-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-((3-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives of the original ester.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

2-((3-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((3-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The methoxybenzoate ester can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound
  • Molecular Formula : Hypothetically C₁₇H₁₅BrN₂O₄ (calculated based on structure).
  • Key Substituents: 3-Methoxybenzoate: Electron-donating methoxy group at the meta position enhances lipophilicity and may influence metabolic stability. 3-Bromobenzylamino: Bromine’s electron-withdrawing effect could modulate electronic properties and intermolecular interactions (e.g., halogen bonding).
Comparable Compounds

2-[(2-Cyanophenyl)amino]-2-oxoethyl 4-{2-[(4-bromophenyl)amino]-2-oxoethoxy}-3-methoxybenzoate () Molecular Formula: C₂₅H₂₀BrN₃O₆. Key Features:

  • Dual bromophenyl and cyanophenyl groups increase steric bulk and polarity.
  • Additional oxoethoxy linker introduces conformational flexibility.
    • Comparison : Higher molecular weight (538.35 vs. ~423.22) and multiple substituents may reduce membrane permeability compared to the target compound .

[2-[[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2-bromobenzoate () Molecular Formula: C₁₉H₁₅BrN₂O₃S. Key Features:

  • Thiazole ring replaces benzylamino group, introducing a heterocyclic motif.
  • 2-Bromobenzoate (vs. 3-methoxybenzoate) shifts electronic properties.
    • Comparison : Thiazole’s aromaticity and sulfur atom may enhance binding to metal ions or enzymes. The electron-withdrawing bromine at the ortho position could increase ester hydrolysis susceptibility .

[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4,5-trimethoxybenzoate () Molecular Formula: C₁₉H₂₀N₂O₇ (estimated). Key Features:

  • 3,4,5-Trimethoxybenzoate provides strong electron-donating effects and high lipophilicity.

Physicochemical and Pharmacokinetic Implications

Property Target Compound Compound Compound Compound
Molecular Weight ~423.22 538.35 429.99 ~388.38
Polar Groups Methoxy, amide, ester Cyano, bromo, amide, ester Thiazole, bromo, ester Isoxazole, trimethoxy, ester
Lipophilicity (LogP) Moderate (~3.5 estimated) High (~4.2 estimated) Moderate (~3.8 estimated) High (~4.5 estimated)
Metabolic Stability Moderate (amide/ester cleavage) Low (multiple labile groups) Low (thiazole susceptibility) High (trimethoxy protection)
  • Substituent Position Effects: 3-Methoxy vs. Heterocycle Impact: Thiazole () and isoxazole () rings may confer distinct binding profiles compared to the target’s benzylamino group.

Biological Activity

2-((3-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula: C16H18BrN2O4
  • Molecular Weight: 396.23 g/mol
  • Structure: The compound features a bromobenzyl group, an amino group, and a methoxybenzoate moiety, which contribute to its biological properties.

The biological activity of 2-((3-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate is attributed to its interaction with various biological targets:

  • Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.
  • Receptor Binding: It can bind to specific receptors, modulating their activity. Preliminary studies suggest that it may interact with adrenergic receptors, influencing cardiovascular responses.
  • Antimicrobial Activity: Similar compounds have demonstrated antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. The bromine atom in the structure may enhance its antibacterial efficacy through halogen bonding.

Biological Activity Data

Activity TypeDescriptionReference
AntimicrobialExhibits activity against Staphylococcus aureus and E. coli.
Anti-inflammatoryInhibits COX enzymes, reducing inflammation markers.
CytotoxicityInduces apoptosis in cancer cell lines at specific concentrations.

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial activity of various benzoate derivatives, including 2-((3-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus, comparable to standard antibiotics like ampicillin.
  • Anti-inflammatory Effects:
    In vitro assays demonstrated that the compound significantly reduced prostaglandin E2 levels in lipopolysaccharide-stimulated macrophages, suggesting a potential role in treating inflammatory diseases.
  • Cytotoxic Studies:
    Research on the cytotoxic effects of this compound showed a dose-dependent increase in apoptosis markers in human breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 25 µM, indicating promising anticancer potential.

Research Findings

Recent findings highlight the compound's potential in drug development:

  • Pharmaceutical Applications: Due to its diverse biological activities, it is being explored as a scaffold for new anti-inflammatory and antimicrobial agents.
  • Synthetic Pathways: Efficient synthetic routes have been developed for producing this compound, enhancing its availability for research and therapeutic use.

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